

[Leu15]-Gastrin I (human) Receptor Binding Affinity: A Technical Guide

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Compound of Interest

Compound Name: [Leu15]-Gastrin I (human)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of **[Leu15]-Gastrin I (human)**, a synthetic analog of the human hormone Gastrin I. This document details the quantitative binding data, experimental protocols for its characterization, and the associated signaling pathways, offering valuable insights for research and drug development in gastroenterology and oncology.

Introduction to [Leu15]-Gastrin I (human)

[Leu15]-Gastrin I (human) is a peptide derivative of Gastrin I, a hormone primarily responsible for stimulating gastric acid secretion. The substitution of leucine at position 15 enhances its stability, making it a valuable tool for studying the physiological and pathological roles of gastrin receptors. Gastrin and its analogs exert their effects primarily through the cholecystokinin B receptor (CCKBR), a G-protein coupled receptor (GPCR) found on various cell types, including gastric parietal cells and certain cancer cells.^{[1][2]} Understanding the binding affinity and subsequent signaling of [Leu15]-Gastrin I is crucial for the development of targeted therapies for conditions involving gastrin receptor dysregulation.

Quantitative Receptor Binding Affinity

The binding affinity of [Leu15]-Gastrin I and its derivatives to the cholecystokinin B receptor (CCKBR) has been determined through various in vitro assays. While comprehensive data for

the unmodified **[Leu15]-Gastrin I (human)** peptide is limited in publicly accessible literature, studies on closely related derivatives provide valuable insights into its high-affinity binding.

Compound	Receptor	Cell Line	Assay Type	Radioligand	Affinity Metric (Value)	Reference
[Leu15]gastrin-I derivative	Human CCK2R	Human A431 cells	Displacement	[125I][3-iodo Tyr12,Leu15]gastrin-I	IC50: 1.40 nM	(BindingDB : 50549226)
125I-BH-[Leu15]-gastrin-(5-17)	Canine Gastrin Receptor	Isolated canine fundic mucosal cells	Saturation Binding	125I-BH-[Leu15]-gastrin-(5-17)	Kd: 0.52 ± 0.23 nM	(PMID: 7875937)

Note: The provided data is for derivatives of [Leu15]-Gastrin I. IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of binding affinity, where a lower value indicates a higher affinity.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of [Leu15]-Gastrin I for the CCKBR.

Objective: To determine the IC50 and subsequently the Ki (inhibitory constant) of [Leu15]-Gastrin I for the CCKBR.

Materials:

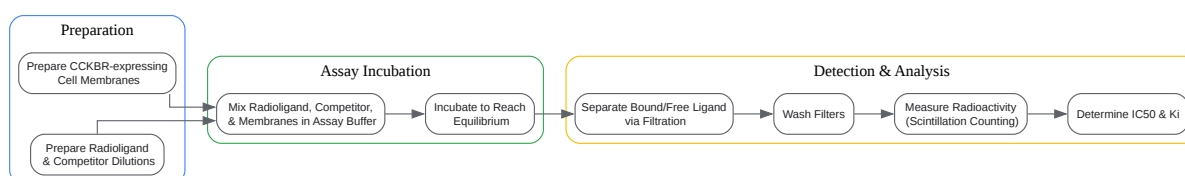
- Cell Membranes: Membranes prepared from cells expressing the human CCKBR (e.g., transfected HEK293 or A431 cells).

- Radioligand: A radiolabeled ligand that binds to the CCKBR with high affinity, such as [¹²⁵I]-labeled gastrin or a high-affinity antagonist.
- **[Leu15]-Gastrin I (human)**: Unlabeled competitor ligand.
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA, pH 7.4.
- Wash Buffer: Cold assay buffer.
- Scintillation Fluid.
- Glass Fiber Filters.
- Scintillation Counter.

Procedure:

- Membrane Preparation: Homogenize CCKBR-expressing cells in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
- Assay Setup: In a 96-well plate, add the following in order:
 - Assay buffer.
 - A fixed concentration of radioligand (typically at or below its K_d).
 - Increasing concentrations of unlabeled [Leu15]-Gastrin I (competitor).
 - Cell membrane preparation.
- Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

- **Washing:** Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- **Counting:** Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the K_i using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization following CCKBR activation by [Leu15]-Gastrin I.

Objective: To assess the functional activity of [Leu15]-Gastrin I by measuring changes in intracellular calcium concentration.

Materials:

- CCKBR-expressing cells: (e.g., HEK293 or CHO cells).
- **[Leu15]-Gastrin I (human).**

- Calcium-sensitive fluorescent dye: (e.g., Fura-2 AM or Fluo-4 AM).
- Pluronic F-127.
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
- Fluorescence plate reader or fluorescence microscope.

Procedure:

- Cell Plating: Plate CCKBR-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
- Dye Loading:
 - Prepare a loading solution containing the calcium-sensitive dye (e.g., 2-5 μ M Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
 - Remove the culture medium from the cells and add the dye-loading solution.
 - Incubate at 37°C for 30-60 minutes in the dark.
- Washing: Wash the cells with HBSS to remove extracellular dye.
- Stimulation and Measurement:
 - Place the plate in a fluorescence plate reader.
 - Establish a baseline fluorescence reading.
 - Add varying concentrations of [Leu15]-Gastrin I to the wells.
 - Immediately begin recording fluorescence intensity over time. For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.
- Data Analysis:

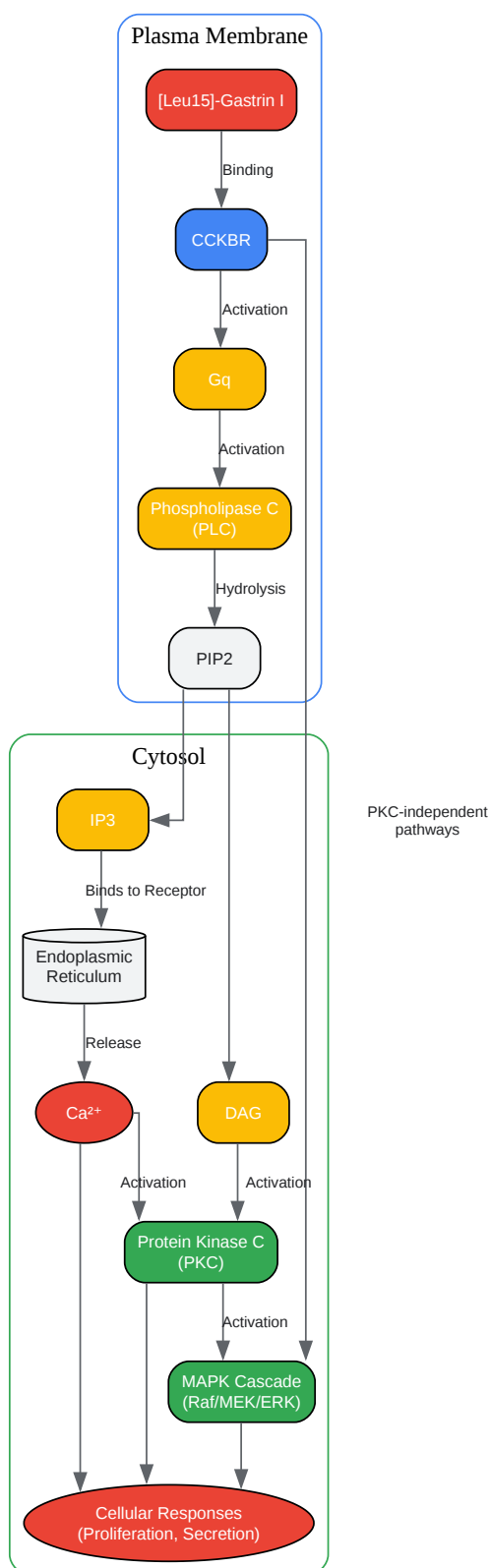
- For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities (e.g., 340/380 nm).
- Plot the change in fluorescence ratio or intensity against time.
- Determine the peak response for each concentration of [Leu15]-Gastrin I.
- Plot the peak response against the log concentration of [Leu15]-Gastrin I to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).

Signaling Pathways

The binding of [Leu15]-Gastrin I to the CCKBR initiates a cascade of intracellular signaling events. The CCKBR primarily couples to the Gq alpha subunit of the heterotrimeric G protein.

Key Signaling Cascades:

- **Phospholipase C (PLC) Pathway:** Activation of Gq leads to the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
- **Calcium Mobilization:** IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This transient increase in cytosolic calcium is a key second messenger.
- **Protein Kinase C (PKC) Activation:** DAG, along with the increased intracellular calcium, activates PKC, which in turn phosphorylates a variety of downstream target proteins, leading to cellular responses such as proliferation and secretion.
- **Mitogen-Activated Protein Kinase (MAPK) Pathway:** CCKBR activation can also lead to the stimulation of the MAPK/ERK pathway, which is crucial for cell growth and differentiation. This can occur through PKC-dependent and independent mechanisms.



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CCKBR Signaling Pathways.

Conclusion

[Leu15]-Gastrin I (human) serves as a high-affinity ligand for the cholecystokinin B receptor, making it an indispensable tool for investigating gastrin-mediated physiological and pathological processes. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working to understand and target the gastrin/CCKBR axis in various diseases. Further research to fully characterize the binding kinetics and functional pharmacology of the unmodified [Leu15]-Gastrin I peptide will be beneficial for the field.

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